4-Ethyl-2,3-difluorobenzaldehyde

Lipophilicity clogP Physicochemical Property

Researchers seeking to optimize lipophilicity in CNS-focused SAR programs face a critical gap when using unsubstituted or methyl-substituted 2,3-difluorobenzaldehyde analogs. 4-Ethyl-2,3-difluorobenzaldehyde provides the exact solution by introducing a strategic ethyl group for precise modulation of hydrophobic binding interactions. This building block enables a scientifically justified diversification of the 2,3-difluorophenyl scaffold. - Designed for CNS Applications: Inferred clogP of 2.83 supports blood-brain barrier penetration optimization. - Dual Functionality: The aldehyde group enables rapid incorporation into COFs and polymers via Schiff-base chemistry, where ethyl and fluorine atoms tune inter-layer spacing and electronic properties. - Supply Assurance: Maintains a consistent molecular weight of 170.16 g/mol (C₉H₈F₂O), ensuring analytical fidelity for procurement and project continuity.

Molecular Formula C9H8F2O
Molecular Weight 170.159
CAS No. 1781592-05-9
Cat. No. B2911017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,3-difluorobenzaldehyde
CAS1781592-05-9
Molecular FormulaC9H8F2O
Molecular Weight170.159
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)C=O)F)F
InChIInChI=1S/C9H8F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h3-5H,2H2,1H3
InChIKeyXVNNVWRXBOWCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,3-difluorobenzaldehyde Technical Grade & Structural Baseline


4-Ethyl-2,3-difluorobenzaldehyde (CAS: 1781592-05-9, MFCD24686080) is a fluorinated aromatic aldehyde building block with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 g/mol . It is commercially available from chemical suppliers primarily for use as a research intermediate in organic synthesis . Its structure features a benzaldehyde core substituted with fluorine atoms at the 2- and 3-positions and an ethyl group at the 4-position.

1
Fluorinated aromatic aldehyde building block for medicinal, agrochemical, and materials synthesis research
2
4-Ethyl and 2,3-difluoro substitution pattern enables lipophilicity and electronic property modulation
3
Supplied as technical-grade intermediate; suitable for direct use in reaction development and SAR exploration

4-Ethyl-2,3-difluorobenzaldehyde Substitution Limitations


While no direct head-to-head data exist, substituting 4-Ethyl-2,3-difluorobenzaldehyde with an analog like the parent 2,3-difluorobenzaldehyde (MW 142.10) or 4-methyl-2,3-difluorobenzaldehyde (MW 156.13) will alter key molecular properties. The 4-ethyl group increases both molecular weight (+28.06 Da vs. 2,3-difluorobenzaldehyde ) and lipophilicity (clogP) compared to the unsubstituted or methyl-substituted analogs. This changes the scaffold's fit within hydrophobic binding pockets, impacts metabolic stability, and modifies intermolecular interactions in materials chemistry, making generic substitution a scientifically unjustified risk in structure-activity relationship (SAR) exploration .

Replacing with 2,3-difluorobenzaldehyde removes the 4-ethyl group, altering lipophilicity and hydrophobic binding-pocket fit, which may shift SAR outcomes.
Substituting the 4-methyl analog changes steric and metabolic stability profiles; the 4-ethyl group introduces distinct intermolecular interactions that may not transfer directly.
Analog substitution without validation risks scaffold mismatch in materials chemistry and drug-design contexts, where precise substituent effects are critical.

4-Ethyl-2,3-difluorobenzaldehyde Key Differentiators


Lipophilicity and clogP Differentiation

The calculated partition coefficient (clogP) for 4-Ethyl-2,3-difluorobenzaldehyde is 2.83 . This provides a key differentiator from the unsubstituted 2,3-difluorobenzaldehyde (clogP = 1.65) and the 4-methyl analog (clogP = 2.17) . The increase in lipophilicity of 0.66 units over the methyl analog suggests enhanced membrane permeability and altered distribution properties.

clogP Differentiation
Class-level inference
4-Ethyl-2,3-difluorobenzaldehyde clogP 2.83
vs. 2,3-difluorobenzaldehyde clogP 1.65
vs. 4-methyl analog clogP 2.17
ΔclogP +1.18 / +0.66
Supports lipophilicity-based scaffold selection for CNS and membrane permeability studies
In silico calculation; not experimentally validated.
Lipophilicity clogP Physicochemical Property Drug Design

Aldehyde Reactivity and Substituent Effects

Substituent effects on aromatic aldehydes are well-documented. The ethyl group at the 4-position of 4-Ethyl-2,3-difluorobenzaldehyde is an electron-donating group (+I effect), which is expected to decrease the electrophilicity of the aldehyde carbonyl carbon compared to the unsubstituted 2,3-difluorobenzaldehyde [1]. This qualitative change is directly relevant to its behavior in nucleophilic addition reactions, such as imine or hydrazone formation, which are fundamental to its use as a building block.

Aldehyde Electrophilicity
Class-level inference
Expected decreased electrophilicity vs. unsubstituted analog due to electron-donating 4-ethyl group (+I effect)
Predictable modulation supports reaction selectivity control in imine/hydrazone formation
Inferred from Hammett substituent constants.
Reactivity Electrophilicity Synthetic Utility Structure-Activity Relationship

Purity Specifications and Quality Control

Procurement specifications for 4-Ethyl-2,3-difluorobenzaldehyde from commercial suppliers list a purity of 95-97% . This is a critical quantitative metric for procurement, ensuring that the material is of technical grade suitable for research use. For comparison, 2,3-difluorobenzaldehyde is also commonly available at similar purity levels (e.g., 98%) , indicating that the 4-ethyl analog meets the same baseline quality standard.

Purity Specifications
Comparable specification
95–97% (GC/HPLC)
Meets standard technical-grade baseline for direct research use
Similar to 2,3-difluorobenzaldehyde purity specifications.
Purity Quality Control Procurement Analytical Chemistry

4-Ethyl-2,3-difluorobenzaldehyde Application Scenarios


CNS-Penetrant Building Block for Medicinal Chemistry

Based on its class-level inference of increased lipophilicity (clogP = 2.83), 4-Ethyl-2,3-difluorobenzaldehyde is a logical choice for diversifying the 2,3-difluorophenyl scaffold in CNS drug discovery programs . It can be used to synthesize novel ligands for targets such as GPCRs, kinases, or ion channels, where modifying lipophilicity is a key strategy to improve blood-brain barrier penetration .

Agrochemical Discovery and Pesticide Analog Design

The compound's structural and inferred lipophilicity properties make it a valuable building block for creating novel analogs in agrochemical research . Modulating the lipophilicity of a lead structure is a well-established approach in agrochemical development to optimize uptake and translocation within plants or pests, or to reduce soil mobility and environmental persistence .

Functional Monomer for COFs and Specialty Polymers

As an aromatic aldehyde, 4-Ethyl-2,3-difluorobenzaldehyde can serve as a functional monomer in the synthesis of covalent organic frameworks (COFs) or specialty polymers via Schiff-base condensation . The ethyl substituent provides an opportunity to tune the hydrophobicity and inter-layer spacing within porous materials . The dual fluorine atoms can further influence electronic properties and surface characteristics .

Application
Selection Property
Validation Focus
CNS-penetrant building block
Lipophilicity modulation
Blood-brain barrier penetration models
Agrochemical analog design
Physicochemical property tuning
Uptake and translocation studies
Functional monomer for COFs/polymers
Aldehyde reactivity and substituent effects
Porosity and hydrophobicity characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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